

A Comparative Analysis of Ionone Content in Diverse Rose Varieties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IONONE

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This guide provides a comparative overview of **ionone** content in various rose species and cultivars, leveraging experimental data from scientific literature. **Ionones**, including α -**ionone**, β -**ionone**, and their derivatives like dihydro- β -**ionone**, are significant contributors to the characteristic floral and fruity aroma of roses. These volatile terpenoids are of great interest in the fragrance, cosmetic, and pharmaceutical industries for their aromatic properties and potential biological activities. This document summarizes quantitative data, details experimental methodologies for their analysis, and illustrates relevant biochemical pathways and workflows.

Quantitative Comparison of Ionone Content

The following table summarizes the content of dihydro- β -**ionone** in a selection of wild and cultivated rose varieties. The data is extracted from a comprehensive study by Feng et al. (2022), which utilized Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) for the analysis of volatile compounds in rose petals.^{[1][2]} Additionally, data for β -**ionone** in a specific cultivar is included from a study by Ueda et al. (2007).^[3]

Table 1: Dihydro- β -**ionone** and β -**ionone** Content in Various Rose Species and Cultivars

Rose Species/Cultivar	Type	Dihydro- β -ionone ($\mu\text{g/g}$ of fresh petals)[1][2]	β -ionone (% of total volatile compounds)[3]
Rosa odorata	Wild Species	247	Not Reported
Rosa chinensis 'Old Blush'	Old Garden Rose	18.3	Not Reported
Rosa chinensis 'Slater's Crimson China'	Old Garden Rose	15.2	Not Reported
Rosa 'Chi Dan Hong Xin'	Chinese Cultivar	Not Reported	21.6
Rosa 'Golden Gate'	Modern Rose	9.8	Not Reported
Rosa 'Eldorado'	Modern Rose	7.5	Not Reported
Rosa 'Peace'	Modern Rose	5.3	Not Reported
Rosa 'Queen Elizabeth'	Modern Rose	3.1	Not Reported
Rosa damascena	Wild Species	Not Detected	Not Reported
Rosa rugosa	Wild Species	Not Detected	Not Reported

Note: The absence of a value indicates that the compound was not reported or not detected in the respective study.

Experimental Protocols

The quantification of **ionones** in rose petals is predominantly achieved through the following experimental workflow.

1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free extraction technique that is highly effective for trapping volatile organic compounds (VOCs) from the headspace of a sample.

- **Sample Collection:** Fresh, fully opened rose petals are collected. For quantitative analysis, a precise weight of petals (e.g., 1.0 g) is placed into a sealed headspace vial (e.g., 20 mL).
- **Internal Standard:** An internal standard (e.g., ethyl decanoate) is often added to the vial to ensure accurate quantification.
- **Incubation and Extraction:** The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
- **SPME Fiber Exposure:** A SPME fiber, coated with a specific stationary phase (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is then exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

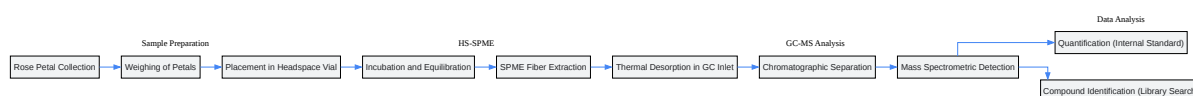
The adsorbed volatile compounds are then thermally desorbed from the SPME fiber in the hot injection port of a gas chromatograph for separation and identification.

- **Desorption:** The SPME fiber is inserted into the GC injection port, which is maintained at a high temperature (e.g., 250°C), causing the volatile compounds to be released from the fiber and transferred to the GC column.
- **Gas Chromatography:** The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5ms column). A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of the compounds.
- **Mass Spectrometry:** As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
- **Compound Identification and Quantification:** The resulting mass spectrum of each compound serves as a chemical fingerprint and is compared to a spectral library (e.g., NIST) for identification. The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. The concentration is then calculated by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Experimental Workflow for **Ionone** Analysis

The following diagram illustrates the key steps involved in the analysis of **ionone** content in rose varieties.

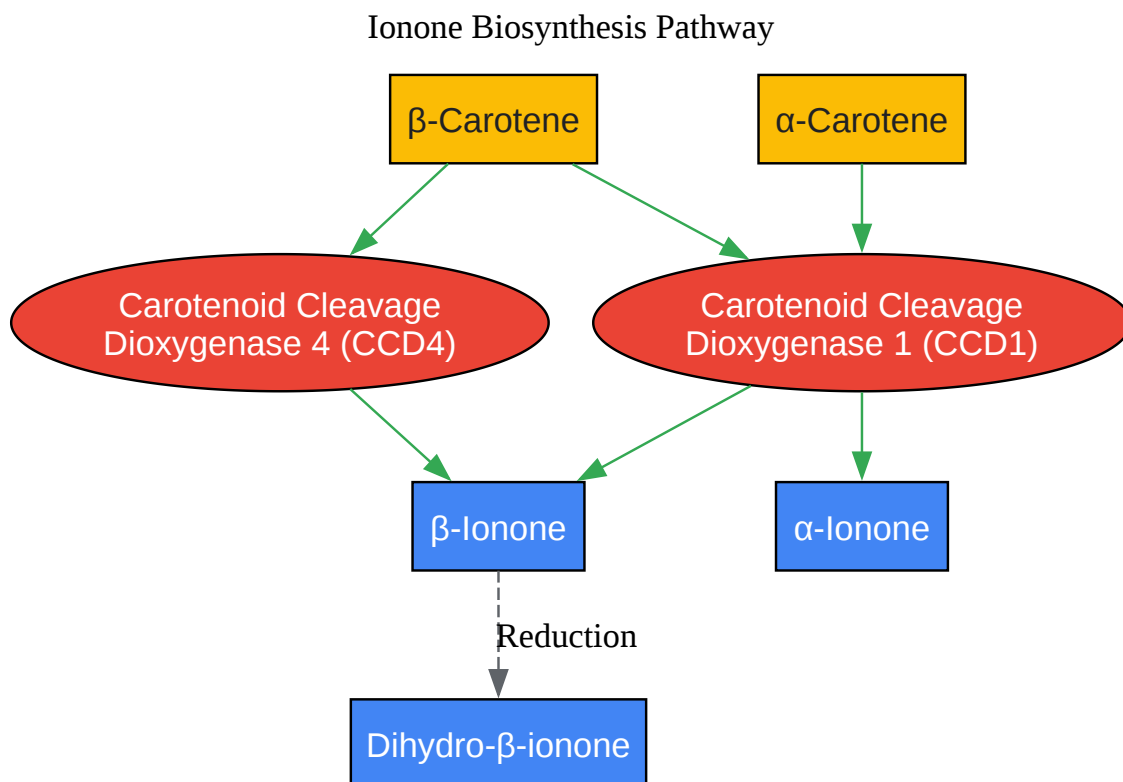


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Figure 1: Experimental workflow for the analysis of **ionone** content in roses.

Biosynthetic Pathway of **Ionones** in Roses

Ionones are apocarotenoids, which are derived from the enzymatic cleavage of carotenoids. The key enzymes in this process are the Carotenoid Cleavage Dioxygenases (CCDs).



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Figure 2: Simplified biosynthetic pathway of **ionones** from carotenoid precursors in roses.

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